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Compound of Interest

6-Bromoquinoline-2-carboxylic
Compound Name:
acid

Cat. No. B1337671

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromogquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug
discovery. This document details available spectroscopic data, outlines experimental protocols
for its characterization, and touches upon the potential biological significance of this class of
molecules.

Physicochemical Properties

Property Value

Molecular Formula C10HeBrNO2
Molecular Weight 252.06 g/mol [1][2]
CAS Number 65148-10-9[1][2]

Spectroscopic Data

A complete spectroscopic analysis is crucial for the unambiguous identification and
characterization of 6-Bromoquinoline-2-carboxylic acid. The following sections present the
available and expected spectroscopic data.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a
molecule. The *H NMR spectrum of 6-Bromoquinoline-2-carboxylic acid has been reported
as follows:

Table 1: *H NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid[1]

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

ppm (9) Hz

8.50 d 9 H4

8.38 d 2 H5

8.13 d 9 H3

8.06 d 9 H8

7.96 m - H7

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental 3C NMR data for 6-Bromoquinoline-2-carboxylic acid was not
found in the reviewed literature, the expected chemical shifts can be predicted based on the
analysis of closely related structures, such as 6-bromoquinoline. The presence of the
carboxylic acid group at the C2 position will significantly influence the chemical shifts of the
surrounding carbon atoms.

Table 2: Predicted 3C NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid
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Carbon Atom Predicted Chemical Shift () ppm
C2 ~151

C3 ~122

C4 ~138

Cda ~148

C5 ~131

C6 ~121

Cc7 ~133

C8 ~129

C8a ~128
COOH 165-185[3]

Note: These are predicted values and may differ from experimental results. The chemical shift
for the carboxylic acid carbon is based on typical values for this functional group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 6-Bromoquinoline-2-carboxylic acid, electrospray ionization (ESI) is a
suitable technique.

Table 3: Mass Spectrometry Data for 6-Bromoquinoline-2-carboxylic acid[1]

m/z Interpretation

253 [M+H]*

lonization Mode: Electrospray (ES-LCMS)[1]

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-Bromoquinoline-2-carboxylic acid is expected to show characteristic
absorption bands for the carboxylic acid and the quinoline ring system.

Table 4: Expected Infrared (IR) Absorption Bands for 6-Bromoquinoline-2-carboxylic acid

Wavenumber (cm~?) Functional Group

3300-2500 (broad) O-H stretch (carboxylic acid dimer)
1710-1680 C=0 stretch (conjugated carboxylic acid)[3]
~1600, ~1500 C=C and C=N stretching (quinoline ring)
~1300 C-O stretch and O-H bend

Below 800 C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Quinoline and its derivatives are known to absorb in the UV region. The presence of the
carboxylic acid group and the bromine atom will influence the absorption maxima. For many
carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical
use for structural elucidation without further conjugation.[4]

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible
spectroscopic data.

NMR Spectroscopy

Sample Preparation:

e Weigh 10-20 mg of 6-Bromoquinoline-2-carboxylic acid for *H NMR and 50-100 mg for
13C NMR.[5]
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» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de) in a clean, dry NMR tube.

H NMR Acquisition:

e Spectrometer: 400 MHz or higher.

e Pulse Program: Standard one-pulse sequence.

e Temperature: 298 K.

e Spectral Width: 0-15 ppm.

e Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Pulse Program: Proton-decoupled pulse sequence.
e Temperature: 298 K.

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more (due to the low natural abundance of 13C).

o Relaxation Delay: 2-5 seconds.

Mass Spectrometry (LC-MS)

Sample Preparation:

e Prepare a stock solution of 6-Bromoquinoline-2-carboxylic acid in a suitable solvent (e.g.,
methanol or acetonitrile) at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.
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Instrumentation and Conditions:
 lonization Source: Electrospray lonization (ESI), positive ion mode.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common
starting point for reversed-phase chromatography.

Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
into a thin pellet.

e ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance
(ATR) crystal.

Instrumentation:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: 4000-400 cm™1,

e Resolution: 4 cm™1.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
small molecule like 6-Bromoquinoline-2-carboxylic acid.
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Caption: General workflow for the spectroscopic analysis of 6-Bromoquinoline-2-carboxylic
acid.

Biological Significance and Potential Applications

While specific studies on the biological activity of 6-Bromoquinoline-2-carboxylic acid are not
extensively documented in the searched literature, the quinoline scaffold is a well-established
pharmacophore in drug discovery. Quinoline derivatives are known to exhibit a wide range of
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Notably, quinoline-2-carboxylic acid itself has been investigated and shown to possess
significant cytotoxicity against certain cancer cell lines, such as mammary (MCF7) and cervical
(HeLa) cancer cells.[6] It is speculated that the co-planar arrangement of the carboxylic acid
and the nitrogen atom may facilitate chelation with divalent metals, a potential mechanism for
its biological activity.[6]
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The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the
lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic
and pharmacodynamic profile. Therefore, 6-Bromoquinoline-2-carboxylic acid represents a

promising candidate for further investigation in drug discovery programs, particularly in the
areas of oncology and inflammation.

Logical Relationship in Drug Discovery Context

The following diagram illustrates the logical progression from a core chemical structure to
potential therapeutic applications.

Quinoline Scaffold Carboxylic Acid at C2 Bromine at C6

6-Bromoquinoline-2-carboxylic acid

:

Modulated Physicochemical
Properties (Lipophilicity, pKa)

Biological Activity
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Potential Therapeutic
Applications

Click to download full resolution via product page

Caption: Logical relationship from chemical structure to potential therapeutic application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

